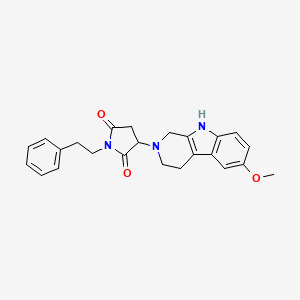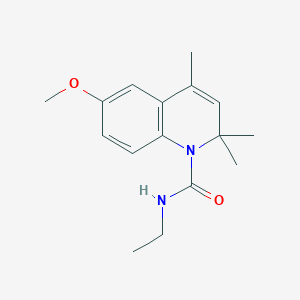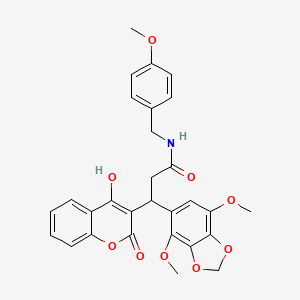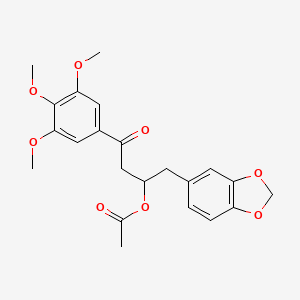
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines elements of beta-carboline and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the beta-carboline ring can be done using methanol in the presence of a suitable catalyst.
Pyrrole formation: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling: The final step involves coupling the beta-carboline and pyrrole moieties under conditions that promote the formation of the desired dihydro-1H-pyrrole-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving beta-carboline derivatives.
Medicine: The compound’s unique structure suggests potential pharmacological activities, such as anti-cancer, anti-inflammatory, or neuroprotective effects.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Receptors: It could bind to receptors on the cell surface, triggering signaling pathways that affect cell function.
DNA/RNA: The compound might interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
- 1-(4-Chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-β-carbolin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenethyldihydro-1H-pyrrole-2,5-dione stands out due to its specific combination of beta-carboline and pyrrole structures. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H25N3O3/c1-30-17-7-8-20-19(13-17)18-10-11-26(15-21(18)25-20)22-14-23(28)27(24(22)29)12-9-16-5-3-2-4-6-16/h2-8,13,22,25H,9-12,14-15H2,1H3 |
InChI Key |
QQWVMJIMADSACO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-({2-[butyl(methyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11038209.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11038214.png)
![N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine](/img/structure/B11038218.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11038223.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11038226.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)

![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)


![N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B11038267.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038275.png)
![phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11038287.png)
